HepG2 Cytotoxicity Profile: NCGC Quantitative High-Throughput Screening Data
In the NCGC (NIH Chemical Genomics Center) HepG2 cytotoxicity screen (Assay ID 7071-02), CAS 303796-62-5 was tested in a dose-response format at five concentrations (2.29, 11.40, 57.10, 114.0, and 229.0 µM). The compound exhibited a maximal response of approximately -13.27% inhibition (i.e., essentially no cytotoxicity) across all tested concentrations, as recorded in multiple replicate runs from different compound libraries (ChemBridge, Enamine, InterBioScreen, etc.) . This flat, non-cytotoxic profile contrasts with many benzothiazinone acetamides screened in the same assay panel, where numerous analogs showed concentration-dependent cytotoxicity exceeding 50% inhibition at the top dose . While we lack a direct named comparator with publicly reported data in this exact assay, the class-level inference is that the 2-ethoxyphenyl regioisomer displays a markedly lower basal cytotoxicity in HepG2 cells than the typical benzothiazinone acetamide hit in this NCGC panel.
| Evidence Dimension | Cytotoxicity (% inhibition) in HepG2 cells at 229 µM |
|---|---|
| Target Compound Data | Max Response: -13.27% (essentially no cytotoxicity) |
| Comparator Or Baseline | Typical active benzothiazinone acetamides in same NCGC panel (class baseline): >50% inhibition at top dose |
| Quantified Difference | Approximately 63 percentage points lower than class-typical cytotoxic analogs; target compound is effectively inactive in this assay. |
| Conditions | HepG2 cytotoxicity assay, cell-based system using plate reader; compound tested at 2.29, 11.40, 57.10, 114.0, and 229.0 µM; source: NCGC/DTP. |
Why This Matters
Lack of basal cytotoxicity in a hepatic cell line is a critical selection criterion when screening for target-specific activity, as it reduces the likelihood that downstream hits are driven by non-specific cell killing.
